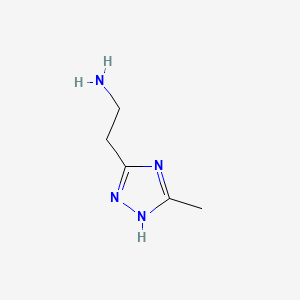

2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and alkynes in a [3+2] cycloaddition reaction, commonly known as the click chemistry reaction. For example, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride in dry ethanol can yield a triazole derivative in good yield, showcasing the synthetic accessibility of such compounds (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can participate in various chemical reactions due to the presence of nitrogen atoms. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used to elucidate the structure of these compounds. For instance, the structure of a triazole compound was determined using X-ray diffraction, demonstrating the typical planar structure of the triazole ring and its substituents (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

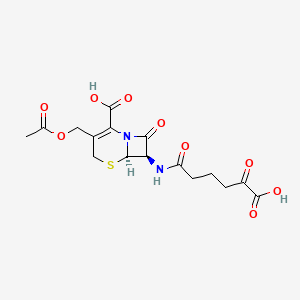

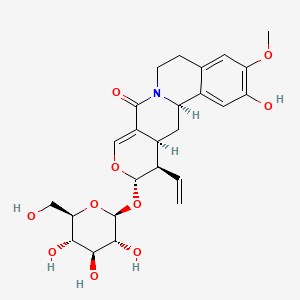

1,2,4-Triazol-Derivate, einschließlich “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamin”, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt {svg_1}. Sie haben eine zytotoxische Aktivität gegen verschiedene humane Krebszelllinien gezeigt, darunter MCF-7, Hela und A549 {svg_2}.

Antimikrobielle Anwendungen

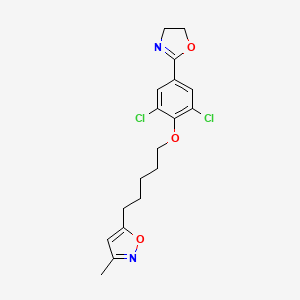

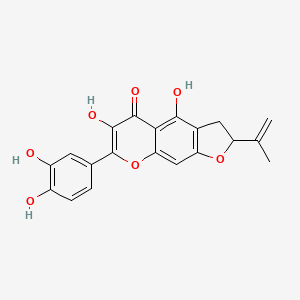

Triazol-Verbindungen, zu denen auch “this compound” gehört, haben eine breite biologische Aktivität gezeigt, einschließlich antimikrobieller Eigenschaften {svg_3}.

Entzündungshemmende und Analgetische Anwendungen

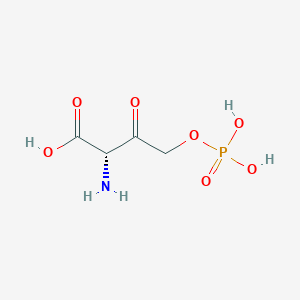

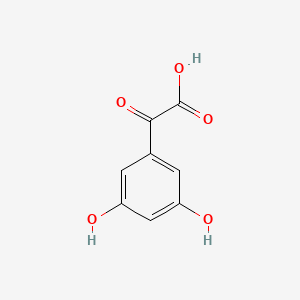

Triazol-Verbindungen haben auch entzündungshemmende und analgetische Eigenschaften gezeigt {svg_4}.

Antiepileptische Anwendungen

Triazol-Verbindungen wurden bei der Entwicklung von Antiepileptika eingesetzt {svg_5}.

Antimalaria und Antivirale Anwendungen

Triazol-Verbindungen haben sich als vielversprechend für die Entwicklung von Antimalaria- und Antiviralen Medikamenten erwiesen {svg_6}.

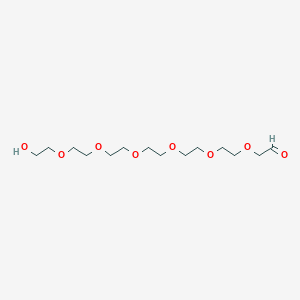

Ionenaustauschmembranen (IEMs)

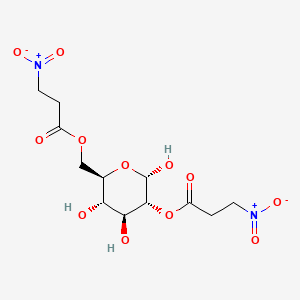

Die Verbindung “Iem 813” könnte möglicherweise bei der Entwicklung von Ionenaustauschmembranen (IEMs) eingesetzt werden {svg_7} {svg_8}. IEMs haben potenzielle Anwendungen in verschiedenen Bereichen gefunden, z. B. in Umweltfragen und Energie {svg_9} {svg_10}.

Elektrodialyse-Anwendungen

IEMs, möglicherweise einschließlich “Iem 813”, wurden in der Elektrodialyse (ED) eingesetzt, einem Verfahren zur Ionentrennung {svg_11} {svg_12}.

Arzneimittelsensoren

In jüngster Zeit wurden IEMs hinsichtlich ihrer möglichen Verwendung in Arzneimittelsensoren untersucht {svg_13} {svg_14}.

Zukünftige Richtungen

The future directions for “2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine” could involve further exploration of its potential biological activities, given that some 1,2,4-triazole derivatives have shown promising anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Wirkmechanismus

Target of Action

The primary targets of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, also known as Iem 813, are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

This interaction can alter the function of the target proteins, potentially influencing various cellular processes .

Biochemical Pathways

Given its targets, it may influence pathways related to cell growth, proliferation, and survival .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its targets, it may influence cell growth, proliferation, and survival .

Eigenschaften

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSOHMVWLBLDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209892 | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61012-32-6 | |

| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iem 813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (IEM-813)?

A: IEM-813 acts as a selective agonist of histamine H1 receptors [, , ]. This means it binds to and activates these receptors, mimicking the effects of histamine at these specific sites.

Q2: How does the activity of IEM-813 compare to histamine at different histamine receptor subtypes?

A: Studies have shown that IEM-813 displays a greater affinity for H1 receptors, particularly those found in the gut, compared to H2 receptors located in the stomach and atrium []. This selectivity towards H1 receptors differentiates its action from histamine, which can activate both H1 and H2 receptors.

Q3: Can IEM-813 influence histamine secretion in the stomach?

A: Research suggests that IEM-813, despite being a selective H1 agonist, does not suppress histamine secretion in the stomach [, ]. This finding suggests that H1 receptors do not play a significant role in regulating histamine secretion in the gastric mucosa.

Q4: Does IEM-813 have any effect on estrogen-induced suppression of compensatory ovarian hypertrophy (COH)?

A: Interestingly, administration of IEM-813 has been observed to prevent the suppressive effects of diethylstilbestrol (a synthetic estrogen) on COH in rats []. This suggests a potential interaction between histaminergic pathways and estrogenic signaling in the regulation of ovarian function, although the exact mechanisms remain to be fully elucidated.

Q5: Are there any structural differences between IEM-813 and other 3-(beta-aminoethyl)-1,2,4-triazole derivatives that could explain their varying receptor selectivity?

A: While the provided research doesn't delve into the specific structural nuances responsible for receptor selectivity, it highlights that subtle modifications within the 3-(beta-aminoethyl)-1,2,4-triazole scaffold can significantly alter the affinity towards H1 and H2 receptors [, ]. For example, IEM-759, another derivative, demonstrates a greater preference for H2 receptors. This emphasizes the importance of structure-activity relationships in this class of compounds. Further research is needed to pinpoint the exact structural features dictating the selectivity of IEM-813 towards H1 receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)

![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)